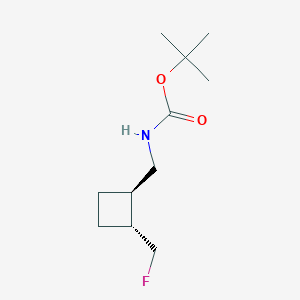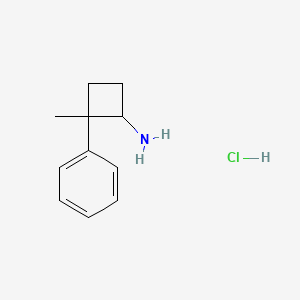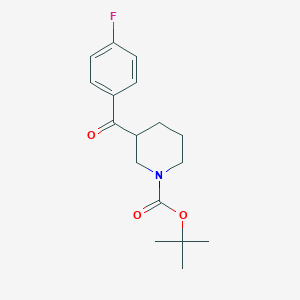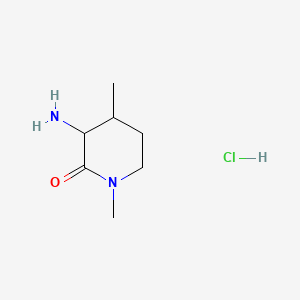
tert-Butyl (((1R,2R)-2-(fluoromethyl)cyclobutyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoromethyl group attached to a cyclobutyl ring, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoromethyl cyclobutyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thioethers.
Wissenschaftliche Forschungsanwendungen
rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-tert-butyl N-{[(1R,2R)-2-(fluorosulfonyl)cyclobutyl]methyl}carbamate
- rac-tert-butyl N-{[(1R,2R)-2-hydroxycycloheptyl]methyl}carbamate
- rac-tert-butyl N-{[(1R,2R)-2-aminocyclopropyl]methyl}carbamate
Uniqueness
rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C11H20FNO2 |
|---|---|
Molekulargewicht |
217.28 g/mol |
IUPAC-Name |
tert-butyl N-[[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-7-9-5-4-8(9)6-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 |
InChI-Schlüssel |
AUQKWYDXYPSKAU-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@H]1CF |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCC1CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
![tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B13500889.png)


![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)

![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)
![6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13500924.png)





![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
